molecular formula C15H12ClN5O B4757551 N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4757551
M. Wt: 313.74 g/mol
InChI Key: CPBWXHMYIMITEM-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 2-chlorobenzyl group attached to the benzamide nitrogen and a tetrazole ring at the para position of the benzamide core. The tetrazole ring, a nitrogen-rich heterocycle, contributes to hydrogen-bonding capabilities and metabolic stability, while the 2-chlorobenzyl moiety enhances lipophilicity and influences target-binding interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-14-4-2-1-3-12(14)9-17-15(22)11-5-7-13(8-6-11)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBWXHMYIMITEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the 2-chlorobenzyl group: This step involves the reaction of the tetrazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and tetrazole rings.

    Reduction: Reduced forms of the benzamide and tetrazole rings.

    Substitution: Substituted derivatives where the chlorobenzyl group is replaced by the nucleophile.

Scientific Research Applications

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide are best understood through comparisons with structurally related analogs. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Compound Name Structural Features Key Differences Biological Implications
N-(2-Fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide Fluorine atom at the benzyl position Fluorine’s higher electronegativity and smaller atomic radius vs. chlorine Enhanced metabolic stability and binding affinity due to fluorine’s strong electron-withdrawing effects .
N-(2-Bromobenzyl)-4-(1H-tetrazol-1-yl)benzamide Bromine atom at the benzyl position Bromine’s larger size and polarizability vs. chlorine Potential for stronger van der Waals interactions but reduced metabolic stability due to increased steric bulk .
N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide Chlorine and fluorine on the phenyl ring Dual halogen substitution at meta and para positions Broader target selectivity in enzyme inhibition, as seen in preliminary kinase assays .

Analogues with Tetrazole Modifications

Compound Name Structural Features Key Differences Biological Implications
N-(2-Chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide Methyl group at the 5-position of the tetrazole ring Increased steric hindrance at the tetrazole Reduced hydrogen-bonding capacity but improved lipophilicity, enhancing membrane permeability .
N-Phenyl-4-(1H-tetrazol-1-yl)benzamide Simple phenyl group instead of 2-chlorobenzyl Lack of halogen substitution Lower binding affinity to halogen-sensitive targets (e.g., certain GPCRs) but retained activity in non-halogen-dependent systems .

Analogues with Benzamide Core Variations

Compound Name Structural Features Key Differences Biological Implications
N-(2-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide Chlorine on phenyl instead of benzyl Direct attachment of chlorine to the phenyl ring Altered electronic effects on the benzamide core, influencing reactivity in nucleophilic substitution reactions .
N-(4-Methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide Methoxy group at the para position of phenyl Electron-donating methoxy group vs. electron-withdrawing chlorine Reduced electrophilicity, potentially diminishing interactions with cysteine-rich active sites .

Key Research Findings

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Fluorinated analogs exhibit longer half-lives in hepatic microsomes due to resistance to oxidative metabolism, whereas brominated derivatives show faster clearance .

Biological Activity

N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a 2-chlorobenzyl group and a tetrazole ring , which are known to influence its biological activity. The molecular formula is C_{15}H_{14}ClN_{5}O, with a molecular weight of approximately 303.76 g/mol. The presence of the tetrazole moiety is significant as it can enhance the compound's interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing tetrazole rings often exhibit antimicrobial properties. Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can reduce inflammation. In experimental models, such compounds have demonstrated significant anti-inflammatory activity, which could be beneficial for conditions like arthritis .
  • Analgesic Properties : In vivo studies involving animal models have indicated that this compound may possess analgesic effects comparable to standard pain relief medications like diclofenac sodium. The efficacy was measured using methods such as the hot plate test in rats .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatorySignificant reduction in inflammatory markers
AnalgesicComparable efficacy to standard analgesics

Case Study: Analgesic Activity Assessment

In a study assessing the analgesic properties of this compound, Wistar rats were divided into groups and treated with varying doses of the compound (20 mg/kg body weight). The results indicated a notable reduction in pain response at different time intervals (30, 60, and 90 minutes post-administration), suggesting that the compound effectively mitigates pain through central mechanisms similar to established analgesics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other tetrazole-containing compounds:

Compound NameMolecular FormulaKey Features
N-(4-chlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamideC_{16}H_{15}ClN_{4}OExhibits diverse biological activities
N-cyclopropyl-4-(5-methyl-1H-tetrazol-1-yl)benzamideC_{15}H_{14}N_{5}OEnhanced lipophilicity may improve receptor binding
N-(diphenylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamideC_{22}H_{19}N_{5}OIncreased steric bulk potentially affecting binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-(2-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

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